molecular formula C11H14N2OS B1491616 (E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1251449-20-3

(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B1491616
CAS RN: 1251449-20-3
M. Wt: 222.31 g/mol
InChI Key: WBKWWWMJTBXVKS-ONEGZZNKSA-N
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Description

(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 3-APMPA, is an organic compound composed of an amine group, a thiophene group, and a propenyl group. It is a novel organic compound with potential applications in organic synthesis and in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research involving derivatives of the given compound, specifically chalcone derivatives, indicates significant antimicrobial potential. A study by Patel et al. (2017) synthesized a series of 4-thiazolidinones and 2-azetidinones derivatives from a closely related chalcone compound. These derivatives exhibited notable antibacterial and antifungal activities against various strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungi (Candida albicans, Aspergillus niger, Aspergillus Clavatus), suggesting their utility as novel antimicrobial agents (Patel & Patel, 2017).

Photophysical Properties

Another aspect of research focuses on the photophysical properties of related chalcone compounds, which could have implications in material science for developing new photonic materials. Kumari et al. (2017) studied the effect of solvent polarity on the photophysical properties of chalcone derivatives, demonstrating significant solvatochromic effects indicative of intramolecular charge transfer interactions. These findings suggest potential applications in the development of optical materials with tunable properties (Kumari et al., 2017).

Crystal Structure Analysis

The structural analysis of similar chalcone compounds provides insights into their molecular geometry, which is crucial for understanding their reactivity and potential applications. Ghorab et al. (2012) reported on the crystal structure of a dimethylamino derivative, highlighting the planar nature of the chalcone unit and its implications for molecular stacking and interactions in the solid state. Such studies are vital for the design of materials with specific optical or electronic properties (Ghorab et al., 2012).

Antioxidant and Anti-inflammatory Activities

Further research into the derivatives of similar compounds reveals their potential in medicinal chemistry as antioxidants and anti-inflammatory agents. Shehab et al. (2018) synthesized novel derivatives and assessed their antioxidant and anti-inflammatory activities, demonstrating promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications (Shehab, Abdellattif, & Mouneir, 2018).

Molecular Docking and ADMET Analysis

Research also extends to the computational analysis of related compounds, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Nanjundaswamy et al. (2022) conducted in-silico studies on thiophene-chalcone analogues, revealing insights into their antibacterial activity and interactions with biological targets. Such computational studies are instrumental in guiding the synthesis and development of new compounds with optimized biological activities (Nanjundaswamy et al., 2022).

properties

IUPAC Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-9-5-6-13(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9H,5-6,8,12H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWWWMJTBXVKS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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